(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone
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Overview
Description
The compound “(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone” is a complex organic molecule that features multiple functional groups, including imidazole, benzoyl, and fluoromethyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, introduction of the benzoyl group, and incorporation of the fluoromethyl group. Typical reaction conditions might include:
Formation of the imidazole ring: This could be achieved through a condensation reaction involving an aldehyde and an amine.
Introduction of the benzoyl group: This might involve a Friedel-Crafts acylation reaction.
Incorporation of the fluoromethyl group: This could be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the benzoyl group, converting it to a benzyl group.
Substitution: The fluoromethyl group might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents might include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a benzyl derivative.
Scientific Research Applications
This compound could have a range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential use as a drug candidate or lead compound in drug discovery.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting processes such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone: Similar compounds might include other imidazole derivatives or benzoyl-containing molecules.
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
1-benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39FN4O2/c1-37(2,3)35-42(4)36(46)38(27-40,44(35)34(45)29-17-9-5-10-18-29)25-33-26-43(28-41-33)39(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,26,28,35H,25,27H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXYVDGORQJQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)C(N1C(=O)C2=CC=CC=C2)(CC3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)CF)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39FN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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